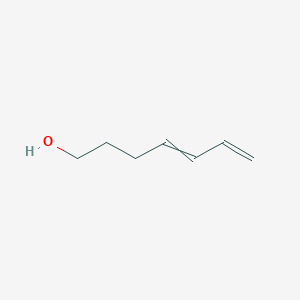
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium is a chemical compound with the molecular formula C24H24BrP It is a phosphonium salt that contains a benzyl group, a cyclopent-2-en-1-yl group, and two diphenyl groups attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-cyclopent-2-en-1-yl-diphenylphosphanium typically involves the reaction of benzyl chloride with cyclopent-2-en-1-yl-diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of benzyl-substituted derivatives .
Scientific Research Applications
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based drugs and their interactions with biological targets.
Medicine: Research into the potential therapeutic applications of phosphonium salts, including their use as anticancer agents, is ongoing.
Industry: The compound may be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of benzyl-cyclopent-2-en-1-yl-diphenylphosphanium involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites on target molecules. This can lead to the modulation of biological pathways or the activation of specific chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry and catalysis.
Tetraphenylphosphonium chloride: A phosphonium salt with similar structural features but different reactivity.
Cyclopentadienylphosphine: A compound with a cyclopentadienyl group attached to a phosphorus atom.
Uniqueness
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium is unique due to the presence of both a benzyl group and a cyclopent-2-en-1-yl group attached to the phosphorus atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
54229-91-3 |
|---|---|
Molecular Formula |
C24H24P+ |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl-cyclopent-2-en-1-yl-diphenylphosphanium |
InChI |
InChI=1S/C24H24P/c1-4-12-21(13-5-1)20-25(24-18-10-11-19-24,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24H,11,19-20H2/q+1 |
InChI Key |
ZBQVCYCUXLXEPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


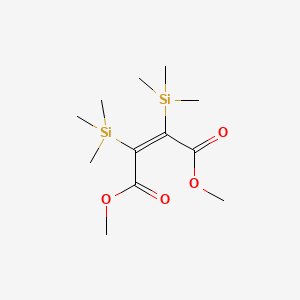
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
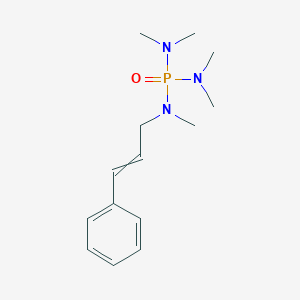
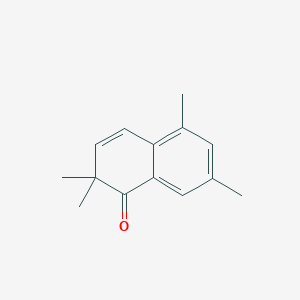
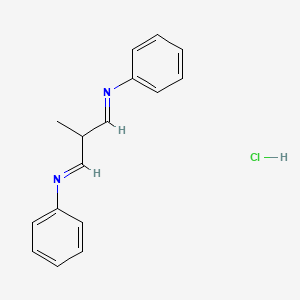
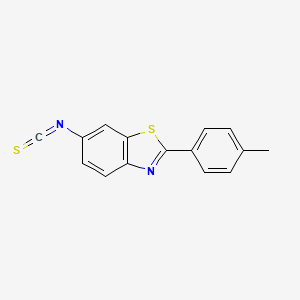
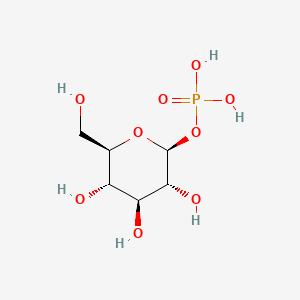
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)


![Chloro(chlorosulfanyl)fluoro[(trifluoromethyl)selanyl]methane](/img/structure/B14631467.png)

